4-(1-Bromo-2-fluoropropan-2-yl)pyridine
Overview
Description
4-(1-Bromo-2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a propyl group, which is further connected to the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Scientific Research Applications
4-(1-Bromo-2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-fluoropropan-2-yl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the halogenation of a suitable pyridine derivative. For instance, starting with 4-propylpyridine, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The fluorination step can be carried out using a fluorinating agent such as cesium fluoride (CsF) or other suitable fluorinating reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide (NaN3) for azidation or potassium cyanide (KCN) for cyanation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boron reagents, and suitable bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation yields 4-(1-Azido-2-fluoropropan-2-yl)pyridine, while Suzuki-Miyaura coupling produces various substituted pyridines.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-2-fluoropropan-2-yl)pyridine and its derivatives involves interactions with various molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For instance, fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, while bromine atoms can participate in halogen bonding interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: Lacks the propyl group, making it less sterically hindered.
4-(1-Chloro-2-fluoropropan-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and properties.
4-(1-Bromo-2-chloropropan-2-yl)pyridine: Contains both bromine and chlorine atoms, offering different reactivity patterns.
Uniqueness
4-(1-Bromo-2-fluoropropan-2-yl)pyridine is unique due to the specific combination of bromine and fluorine atoms attached to the propyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The presence of both halogens can also influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-(1-bromo-2-fluoropropan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFFDUGNXCSGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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